molecular formula C14H17FN4O4S2 B2983877 1-((2-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine CAS No. 1448054-55-4

1-((2-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine

Cat. No.: B2983877
CAS No.: 1448054-55-4
M. Wt: 388.43
InChI Key: ZBUZUEHVXILNDB-UHFFFAOYSA-N
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Description

1-((2-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine is a complex organic compound that features both sulfonyl and triazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the sulfonylation of 2-fluorophenyl with a suitable sulfonyl chloride, followed by the introduction of the piperidine ring. The final step involves the sulfonylation of the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((2-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((2-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, potentially inhibiting or activating them. The sulfonyl and triazole groups could play a key role in these interactions, possibly through hydrogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-chlorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine
  • 1-((2-bromophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine

Uniqueness

1-((2-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and interactions. Fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it distinct from its chlorinated or brominated analogs.

Properties

IUPAC Name

1-(2-fluorophenyl)sulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O4S2/c1-18-10-16-17-14(18)24(20,21)11-6-8-19(9-7-11)25(22,23)13-5-3-2-4-12(13)15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUZUEHVXILNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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